molecular formula C19H16N2O3S2 B2748482 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione CAS No. 302552-58-5

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B2748482
CAS No.: 302552-58-5
M. Wt: 384.47
InChI Key: IWOLKRZZEWNHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a phenyl group at the 1-position and a 6-ethoxybenzothiazole-2-thiol moiety at the 3-position. The benzothiazole ring system is known for its pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities, while the succinimide core is common in bioactive molecules. The ethoxy group on the benzothiazole may enhance lipophilicity, influencing membrane permeability, and the thioether linkage could confer metabolic stability compared to oxygen analogs.

Properties

IUPAC Name

3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-2-24-13-8-9-14-15(10-13)25-19(20-14)26-16-11-17(22)21(18(16)23)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOLKRZZEWNHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound notable for its diverse biological activities. The benzothiazole moiety contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound through various studies, including its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).

The molecular formula for this compound is C20H18N2O3S2C_{20}H_{18}N_{2}O_{3}S_{2} with a molecular weight of approximately 402.49 g/mol. Key physical properties include:

PropertyValue
LogP4.67
PSA92.73
Melting PointNot Available
SolubilityNot Available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

  • Ion Channel Modulation : Influencing neurotransmitter systems in the brain, potentially providing anticonvulsant effects.
  • Enzyme Inhibition : The compound has shown inhibitory activity on carbonic anhydrase isoenzymes, which are crucial for maintaining acid-base balance and fluid secretion in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives similar to this compound. For instance, compounds with a benzothiazole core have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 8jU9375.2Induces apoptosis via procaspase-3 activation
Compound 8kMCF-76.6Similar mechanism as above

The presence of the benzothiazole moiety is crucial for enhancing anticancer activity and selectivity.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of benzothiazole derivatives. They have been evaluated for their effectiveness against various pathogens, indicating potential applications in treating infections.

Anti-inflammatory Effects

Compounds structurally related to this compound have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of benzothiazole derivatives revealed that compounds with structural similarities to our target compound exhibited potent anticancer activity against both procaspase-3 expressing and non-expressing cell lines. The results indicated that these compounds could effectively induce apoptosis by activating caspase pathways .

Dual Inhibition Study

Another research effort aimed at developing dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) demonstrated that similar benzothiazole-based compounds could achieve significant antinociceptive effects in pain models. This suggests that our compound might also possess similar dual inhibitory capabilities .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzothiazole derivatives. Key findings include:

  • Benzothiazole Moiety : Essential for anticancer activity.
  • Substituent Variations : Modifications on the phenyl ring can enhance potency and selectivity.
  • Electronic Effects : Electron-withdrawing groups improve interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring or benzothiazole system. Two key analogs are discussed below, with their implications for physicochemical and biological properties.

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-iodophenyl)pyrrolidine-2,5-dione (CAS 372969-99-8)

  • Structure : The phenyl group at the 1-position is substituted with an iodine atom at the 2-position.
  • Molecular Weight : 510.37 g/mol (vs. ~436.45 g/mol for the target compound).
  • Research Context: This compound is listed as a research chemical, with pricing data indicating commercial availability for non-human studies .

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

  • Structure : The phenyl group at the 1-position bears a 4-methoxy substituent.
  • Molecular Weight : Estimated ~466.48 g/mol.
  • Key Differences :
    • The methoxy group is electron-donating, which may enhance solubility in polar solvents and influence electronic interactions in target binding.
    • Reduced steric hindrance compared to the iodo analog could improve bioavailability.

Comparative Data Table

Compound Name Substituent on Phenyl Molecular Weight (g/mol) Key Functional Groups Potential Implications
Target Compound (1-phenyl) None (H) ~436.45 Benzothiazole, thioether, ethoxy Baseline for solubility and activity studies
1-(2-Iodophenyl) Analog 2-Iodo 510.37 Iodo substituent Radiopharmaceutical potential, steric effects
1-(4-Methoxyphenyl) Analog 4-Methoxy ~466.48 Methoxy substituent Enhanced solubility, electronic modulation

Discussion of Structural and Functional Implications

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Iodo): May reduce electron density on the phenyl ring, affecting binding to electron-rich biological targets. The iodine atom’s size could also hinder interactions in sterically sensitive environments. The methoxy group’s polarity might enhance interactions with hydrophilic binding pockets.
  • Benzothiazole Modifications : The 6-ethoxy group in all analogs likely contributes to lipophilicity, influencing cell membrane penetration. Thioether linkages may resist oxidative metabolism compared to ethers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.